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Compound of Interest

Compound Name: Tamra-peg2-NH2

Cat. No.: B12382852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tamra-peg2-
NH2, a versatile fluorescent probe, in various fluorescence microscopy applications. Tamra-
peg2-NH2 is a derivative of the bright and photostable tetramethylrhodamine (TAMRA)

fluorophore, featuring a polyethylene glycol (PEG) spacer and a terminal primary amine group.

This amine functionality allows for covalent conjugation to biomolecules, making it an

invaluable tool for visualizing and tracking cellular components and processes.

Properties of Tamra-peg2-NH2
Tamra-peg2-NH2 exhibits robust photophysical properties suitable for a wide range of

fluorescence microscopy techniques. The PEG spacer enhances its solubility in aqueous

buffers and reduces non-specific binding, while the terminal amine group enables

straightforward conjugation to carboxyl groups on target molecules such as proteins,

antibodies, and nucleic acids.

Table 1: Photophysical and Chemical Properties of Tamra-peg2-NH2
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Property Value Reference

Excitation Maximum (λex) ~553 nm [1]

Emission Maximum (λem) ~575 nm [1]

Recommended Laser Line 561 nm

Reactive Group Primary Amine (-NH2) [2]

Reactive Towards Carboxylic Acids (-COOH) [2]

Solubility
Good in aqueous buffers and

polar organic solvents

Note: The exact photophysical properties can be influenced by the local environment and

conjugation partner.

Applications in Fluorescence Microscopy
The versatility of Tamra-peg2-NH2 allows its use in several key fluorescence microscopy

applications, including:

Immunofluorescence (IF): For the visualization of specific proteins or antigens within fixed

and permeabilized cells or tissues.

Fluorescence In Situ Hybridization (FISH): To detect and localize specific DNA or RNA

sequences within cells.

Live-Cell Imaging: For tracking the dynamics of labeled biomolecules in living cells.

Signaling Pathway Analysis: To monitor the translocation or interaction of proteins involved in

cellular signaling cascades.

Experimental Protocols
This section provides detailed protocols for the conjugation of Tamra-peg2-NH2 to

biomolecules and their subsequent use in fluorescence microscopy.
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Conjugation of Tamra-peg2-NH2 to Proteins (e.g.,
Antibodies)
This protocol describes the covalent attachment of Tamra-peg2-NH2 to proteins containing

accessible carboxylic acid groups (e.g., on aspartic and glutamic acid residues) using a

carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

Tamra-peg2-NH2

Protein to be labeled (e.g., antibody)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for increased efficiency)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Desalting column (e.g., Sephadex G-25)

Anhydrous DMSO or DMF

Procedure:

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5

mg/mL.

Activation of Carboxyl Groups:

Dissolve EDC and Sulfo-NHS (if used) in anhydrous DMSO or water immediately before

use.
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Add EDC (final concentration ~2-10 mM) and Sulfo-NHS (final concentration ~5-10 mM) to

the protein solution.

Incubate for 15-30 minutes at room temperature.

Removal of Excess Crosslinker: Immediately purify the activated protein using a desalting

column pre-equilibrated with Coupling Buffer.

Conjugation Reaction:

Dissolve Tamra-peg2-NH2 in anhydrous DMSO to prepare a 10 mM stock solution.

Immediately add the Tamra-peg2-NH2 stock solution to the activated protein solution. A

molar ratio of 10-20 moles of dye per mole of protein is a good starting point.

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

Incubate for 30 minutes at room temperature.

Purification: Remove unconjugated dye by extensive dialysis against PBS or by using a

desalting column.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and ~553 nm (for TAMRA).

Table 2: Reagent Concentrations for Protein Conjugation

Reagent Stock Concentration Final Concentration

Protein 1-5 mg/mL 1-5 mg/mL

EDC 100 mM 2-10 mM

Sulfo-NHS 200 mM 5-10 mM

Tamra-peg2-NH2 10 mM
10-20 fold molar excess over

protein

Quenching Buffer 1 M 50-100 mM
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Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of a Tamra-peg2-NH2-labeled secondary antibody for indirect

immunofluorescence.

Materials:

Adherent cells grown on coverslips

PBS (Phosphate-Buffered Saline)

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA (Bovine Serum Albumin) in PBS

Primary antibody (specific to the target antigen)

Tamra-peg2-NH2-labeled secondary antibody (specific to the primary antibody host species)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Cell Culture and Fixation:

Grow cells to the desired confluency on sterile coverslips.

Wash the cells twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilization:
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Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to the recommended concentration.

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or

overnight at 4°C in a humidified chamber.

Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the Tamra-peg2-NH2-labeled secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Wash three times with PBS for 5 minutes each.

Counterstaining and Mounting:

Incubate with DAPI solution for 5 minutes to stain the nuclei.

Wash twice with PBS.

Mount the coverslips onto microscope slides using antifade mounting medium.

Imaging:

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for

DAPI and TAMRA.
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Fluorescence In Situ Hybridization (FISH)
This protocol provides a general guideline for using a Tamra-peg2-NH2-labeled oligonucleotide

probe for FISH on adherent cells.

Materials:

Adherent cells on coverslips

Tamra-peg2-NH2-labeled oligonucleotide probe (with a carboxylated linker for conjugation)

PBS

Fixation Solution: 4% PFA in PBS

Permeabilization Solution: 0.5% Triton X-100 in PBS

2x SSC (Saline-Sodium Citrate) buffer

Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate in 2x SSC)

Wash Buffers (e.g., 2x SSC, 0.1x SSC)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Probe Labeling: Synthesize an oligonucleotide with a 5' or 3' carboxyl modification and

conjugate it to Tamra-peg2-NH2 using the EDC/NHS chemistry described in Protocol 3.1.

Purify the labeled probe using HPLC or other suitable methods.

Sample Preparation:

Fix and permeabilize cells as described in the Immunofluorescence protocol (steps 1 and

2).

Pre-hybridization:
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Wash cells with 2x SSC.

Incubate cells in Hybridization Buffer without the probe for 1 hour at 37°C.

Hybridization:

Dilute the Tamra-peg2-NH2-labeled probe in Hybridization Buffer (final concentration

typically 1-10 ng/µL).

Denature the probe and cellular DNA by heating the coverslips in the hybridization mixture

at 75-85°C for 5-10 minutes.

Incubate overnight at 37°C in a humidified chamber.

Post-Hybridization Washes:

Wash the coverslips in 2x SSC at 42°C for 15 minutes.

Wash in 0.1x SSC at 60°C for 15 minutes.

Wash in 2x SSC at room temperature for 5 minutes.

Counterstaining and Mounting:

Stain with DAPI and mount as described in the Immunofluorescence protocol.

Imaging:

Visualize the fluorescent signal using a fluorescence microscope.

Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and

a relevant signaling pathway.
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Protein Labeling Workflow
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Workflow for conjugating Tamra-peg2-NH2 to a protein.
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Immunofluorescence Workflow
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General workflow for an indirect immunofluorescence experiment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12382852?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NF-κB Signaling Pathway Activation

Stimulus (e.g., TNF-α)

IKK Activation

IκB Phosphorylation

IκB Degradation

NF-κB (p50/p65)

releases

Nuclear
Translocation

Cytoplasm

Nucleus

Gene Transcription

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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